(3,4-Dihydroxy-2-nitrophenyl)(phenyl)methanone
Overview
Description
(3,4-Dihydroxy-2-nitrophenyl)(phenyl)methanone is a natural product found in Atractylodes with data available.
Scientific Research Applications
Synthesis and Chemical Reactions
- One-Pot Synthesis of Phenylquinoline Derivatives : It has been used in the synthesis of 4-nitrophenyl)(2-phenylquinolin-3-yl)methanone by simultaneous double C2/C3 functionalization of quinoline (Belyaeva, Nikitina, Afonin, & Trofimov, 2018).
- Electrochemical Synthesis of Benzoxazine Derivatives : The electrogenerated 3,4-quinone from (3,4-dihydroxy-2-methoxyphenyl)(phenyl)methanone reacts with amino alcohols, forming novel 8-amino-1,4-benzoxazine derivatives (Largeron & Fleury, 1998).
Synthesis of Novel Compounds
- Production of Antimicrobial and Antiviral Agents : Synthesized compounds like (4-nitrophenyl)-[2-(substituted phenyl)-benzoimidazol-1-yl]-methanones have been evaluated for antimicrobial and antiviral potential (Sharma et al., 2009).
- Investigation of Chalcone Epoxides Derivatives : Structures of diasteromeric chalcone epoxides derivatives, including [3-(4-nitrophenyl)oxiran-2-yl)(phenyl)]-methanone, were established by spectral and X-ray diffraction studies (Obregón-Mendoza et al., 2014).
Biological and Pharmaceutical Applications
- Synthesis and Evaluation of Antiinflammatory and Antibacterial Agents : Novel pyrazoline and pyridin-4-yl methanone derivatives were synthesized and evaluated for antiinflammatory and antibacterial activity (Ravula et al., 2016).
- Antiestrogenic Activity Studies : Research on dihydronaphthalene isomers revealed potential antiestrogenic activity in rats and mice (Jones et al., 1979).
Structural and Material Sciences
- Characterization of Crystal Structures : Studies on the crystal structures of various derivatives, including (5-bromo-2-hydroxyphenyl)-(phenyl)methanone, have been conducted to understand their molecular arrangement and potential applications (Kuang Xin-mou, 2009).
properties
Product Name |
(3,4-Dihydroxy-2-nitrophenyl)(phenyl)methanone |
---|---|
Molecular Formula |
C13H9NO5 |
Molecular Weight |
259.21 g/mol |
IUPAC Name |
(3,4-dihydroxy-2-nitrophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H9NO5/c15-10-7-6-9(11(13(10)17)14(18)19)12(16)8-4-2-1-3-5-8/h1-7,15,17H |
InChI Key |
ICLKAUQIPVFHOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=C(C=C2)O)O)[N+](=O)[O-] |
synonyms |
3,4-dihydroxy-2-nitrobenzophenone BIA 8-176 BIA-8-176 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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